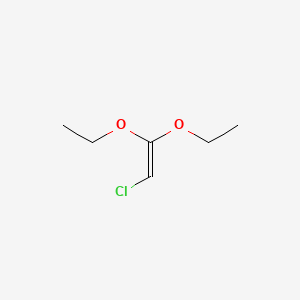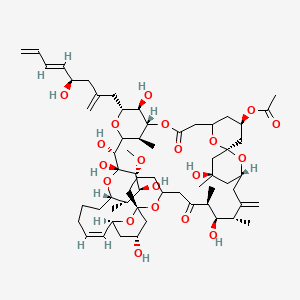
Rhodiocyanoside A
Übersicht
Beschreibung
Rhodiocyanoside A is a cyanogenic glycoside that is characterized by the presence of a (2Z)-2-methylbut-2-enenitrile moiety attached to a β-D-glucopyranosyloxy group at position 4. This compound is isolated from the plant Rhodiola quadrifida and exhibits notable anti-allergic activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Rhodiocyanoside A is biosynthesized in plants such as Lotus japonicus. The biosynthesis involves the conversion of the amino acid L-isoleucine to the corresponding aldoxime by cytochromes P450 (CYP79D3 and CYP79D4). This is followed by further enzymatic transformations leading to the formation of the nitrile glucoside .
Industrial Production Methods: Currently, there are no well-documented industrial production methods for this compound. The compound is primarily obtained through extraction from plant sources such as Rhodiola quadrifida and Lotus japonicus .
Analyse Chemischer Reaktionen
Types of Reactions: Rhodiocyanoside A undergoes various chemical reactions, including hydrolysis and glycosidic bond cleavage. When the plant tissue containing this compound is disrupted, β-glucosidases and α-hydroxynitrilases catalyze the degradation of the glycoside, resulting in the release of hydrogen cyanide, glucose, and an aldehyde or ketone .
Common Reagents and Conditions:
Hydrolysis: Enzymatic hydrolysis using β-glucosidases.
Glycosidic Bond Cleavage: Catalyzed by α-hydroxynitrilases under conditions of tissue disruption.
Major Products Formed:
- Hydrogen Cyanide
- Glucose
- Aldehyde or Ketone
Wissenschaftliche Forschungsanwendungen
Rhodiocyanoside A has several scientific research applications:
- Chemistry: Studied for its unique structure and biosynthetic pathway.
- Biology: Investigated for its role in plant defense mechanisms against herbivores and pathogens.
- Medicine: Explored for its anti-allergic properties and potential therapeutic applications .
- Industry: Potential use in developing natural pesticides and anti-allergic agents .
Wirkmechanismus
Rhodiocyanoside A exerts its effects through the release of hydrogen cyanide upon enzymatic hydrolysis. This release acts as a defense mechanism in plants, deterring herbivores and pathogens. The molecular targets include β-glucosidases and α-hydroxynitrilases, which facilitate the hydrolysis and subsequent release of toxic hydrogen cyanide .
Vergleich Mit ähnlichen Verbindungen
- Rhodiocyanoside D
- Linamarin
- Lotaustralin
Comparison: Rhodiocyanoside A is unique due to its specific structure and the presence of a (2Z)-2-methylbut-2-enenitrile moiety. While Rhodiocyanoside D, Linamarin, and Lotaustralin share similar biosynthetic pathways and functions, this compound is distinguished by its specific anti-allergic activity and its occurrence in Rhodiola quadrifida .
Eigenschaften
IUPAC Name |
(Z)-2-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO6/c1-6(4-12)2-3-17-11-10(16)9(15)8(14)7(5-13)18-11/h2,7-11,13-16H,3,5H2,1H3/b6-2-/t7-,8-,9+,10-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMELGIPFIBWPHX-GMLQCYRESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCOC1C(C(C(C(O1)CO)O)O)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)/C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701347062 | |
| Record name | Rhodiocyanoside A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701347062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
168433-86-1 | |
| Record name | Rhodiocyanoside A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0168433861 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rhodiocyanoside A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701347062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![N'-{(E)-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}pyridine-4-carbohydrazide](/img/structure/B1234660.png)
![[(Z)-[7-chloro-1-(2-methylbenzoyl)-2,3-dihydroquinolin-4-ylidene]amino] hydrogen sulfate](/img/structure/B1234661.png)
![(1S,9S,10R)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol](/img/structure/B1234662.png)
![N-[(E)-[5-chloro-1-(4-fluorophenyl)-3-methylpyrazol-4-yl]methylideneamino]thiophene-2-carboxamide](/img/structure/B1234663.png)
![1-Phenoxy-3-[4-(4-phenoxyphenyl)piperidin-1-yl]propan-2-ol;hydrochloride](/img/structure/B1234665.png)
